molecular formula C16H19NO5S B555830 O-Benzylglycine toluene-p-sulphonate CAS No. 1738-76-7

O-Benzylglycine toluene-p-sulphonate

Cat. No. B555830
CAS RN: 1738-76-7
M. Wt: 337.4 g/mol
InChI Key: WJKJXKRHMUXQSL-UHFFFAOYSA-N
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Description

“O-Benzylglycine toluene-p-sulphonate” is a chemical compound with the CAS number 1738-76-7 . It is also known as Glycine benzyl ester p-toluenesulfonate .


Molecular Structure Analysis

The molecular formula of “O-Benzylglycine toluene-p-sulphonate” is C16H19NO5S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “O-Benzylglycine toluene-p-sulphonate” are not fully detailed in the available data .

Scientific Research Applications

Sulfation Pathways and Scientific Research Applications

Sulfation Pathways in Drug Discovery : Sulfation pathways play a critical role in the endocrine therapy of hormone-dependent diseases, such as breast and prostate cancer. Aryl sulphamates, closely related to the chemical nature of sulfonates like O-Benzylglycine toluene-p-sulphonate, have been investigated for their potential as steroidal and non-steroidal drugs. These compounds function through mechanisms including pro-drug conversion and enzyme active-site modification, demonstrating promising results in clinical trials for oncology and women's health. The development of steroidal oestrogen sulphamate derivatives showcases the therapeutic potential of sulphatase inhibition in clinical applications, suggesting a promising area for future research on related compounds (Potter, 2018).

Environmental and Health Implications of Chemicals : The environmental persistence and health implications of chemicals, including those with sulfonate groups, have been widely studied. For instance, polyfluoroalkyl chemicals, which may share structural similarities with O-Benzylglycine toluene-p-sulphonate, are examined for their degradation potential and environmental fate. Understanding the biodegradability and toxicological profiles of these chemicals is crucial for evaluating their environmental impact and health risks, including their potential to form persistent pollutants like perfluoroalkyl carboxylic acids and sulfonic acids (Liu & Mejia Avendaño, 2013).

Pharmacological Effects and Mechanisms : The pharmacological effects and mechanisms of sulfonate-containing compounds, such as those involved in the inhibition of enzymes like steroid sulphatase, are of significant interest. These studies provide insights into the potential therapeutic applications of such compounds, emphasizing the importance of understanding their biochemical interactions and mechanisms of action for drug development (Potter, 2018).

Safety And Hazards

The safety data sheet for “O-Benzylglycine toluene-p-sulphonate” suggests that personal protective equipment/face protection should be worn during handling. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

benzyl 2-aminoacetate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKJXKRHMUXQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169657
Record name O-Benzylglycine toluene-p-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzylglycine toluene-p-sulphonate

CAS RN

1738-76-7
Record name Glycine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1738-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzylglycine toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzylglycine toluene-p-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzylglycine toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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